2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone

Description

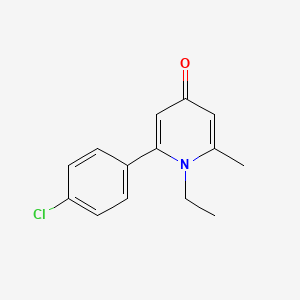

2-(4-Chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone is a pyridinone derivative characterized by a six-membered nitrogen-containing heterocyclic ring. Its structure includes a 4-chlorophenyl group at position 2, an ethyl group at position 1, and a methyl group at position 6 (Figure 1). The molecular formula is C₁₄H₁₄ClNO, with a molecular weight of 247.72 g/mol. Pyridinone derivatives are known for their versatility in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, or kinase-inhibitory properties.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1-ethyl-6-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-3-16-10(2)8-13(17)9-14(16)11-4-6-12(15)7-5-11/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNDGBVUGBSQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C=C1C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665788 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone typically involves the condensation of 4-chloroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized pyridinone derivatives.

Reduction: Reduced pyridinone derivatives.

Substitution: Substituted pyridinone derivatives with various functional groups.

Applications De Recherche Scientifique

2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential anticonvulsant and anti-inflammatory properties.

Biology: Used in research to understand its interactions with biological targets such as enzymes and receptors.

Industry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyridinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone with three key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations: The target compound lacks the amino (-NH-) linker and secondary chlorophenyl group present in PYR (from ), which may reduce hydrogen-bonding capacity but improve lipophilicity for membrane penetration . The fluorophenyl and pyrimidinyl groups in ’s compound introduce higher complexity and molecular weight, likely tailored for specific receptor interactions .

Bioactivity :

- PYR () demonstrates explicit antifungal activity against C. albicans, attributed to its para-substituted aromatic moieties and heterocyclic core. The target compound’s 4-chlorophenyl group and ethyl/methyl substituents may confer similar antifungal properties, though experimental validation is needed .

Physicochemical Properties :

- Melting points for ’s derivatives (268–287°C) correlate with their bulky substituents and higher molecular weights, which enhance crystalline stability. The target compound’s lower molecular weight may result in a lower melting point, affecting solubility .

Mechanistic and Functional Insights

- Role of Chlorophenyl Groups : The 4-chlorophenyl moiety in the target compound and PYR is critical for antifungal activity, likely through hydrophobic interactions with fungal cell membranes or target enzymes .

Activité Biologique

2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone is a pyridinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique substitution pattern, has been investigated for various pharmacological properties, including anti-inflammatory and antibacterial effects. The following sections detail its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone typically involves the condensation of 4-chloroaniline with ethyl acetoacetate under acidic conditions. The reaction proceeds through cyclization and subsequent modifications, often utilizing solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Synthetic Route Overview

| Step | Reaction Type | Conditions | Key Reagents |

|---|---|---|---|

| 1 | Condensation | Acidic | 4-Chloroaniline, Ethyl Acetoacetate |

| 2 | Cyclization | Heat | Acid catalyst |

| 3 | Functional Group Modifications | Varies | Various reagents |

Biological Activity

Research has shown that 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone exhibits several biological activities:

Antibacterial Activity

Studies indicate that this compound demonstrates moderate antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against Neisseria meningitidis and Haemophilus influenzae, showing effective inhibition at concentrations lower than those required for standard antibiotics .

Antiinflammatory Properties

The compound is also noted for its potential anti-inflammatory effects. It is believed to exert these effects by inhibiting specific enzymes involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Antichlamydial Activity

Recent studies have explored its antichlamydial activity, revealing that derivatives of this compound can selectively inhibit Chlamydia infections in vitro. The compound exhibited a dose-dependent reduction in chlamydial progeny with minimal cytotoxicity to host cells .

The biological effects of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

- Bacterial Interaction : Its structure allows it to penetrate bacterial membranes, leading to disruption of cellular functions.

Comparative Analysis

When compared to similar compounds, 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone shows unique pharmacological profiles due to its specific substitution pattern:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-(4-chlorophenyl)-1-methyl-6-methyl-4(1H)-pyridinone | Methyl group instead of ethyl at the 1-position | Different antibacterial profile |

| 2-(4-bromophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone | Bromine substitution instead of chlorine | Potentially higher toxicity |

| 2-(4-chlorophenyl)-1-ethyl-4(1H)-pyridinone | Lacks the methyl group at the 6-position | Reduced anti-inflammatory effects |

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antibacterial Efficacy : In a study assessing the antibacterial potency against N. meningitidis, the compound demonstrated an MIC (Minimum Inhibitory Concentration) of 64 μg/mL, indicating moderate effectiveness compared to traditional antibiotics .

- Antichlamydial Studies : Another investigation revealed that at a concentration of 5.2 μg/mL, the compound significantly reduced chlamydial inclusion numbers in infected HEp-2 cells without cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.